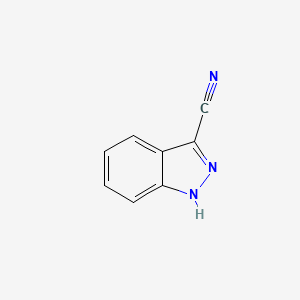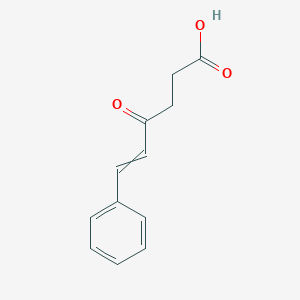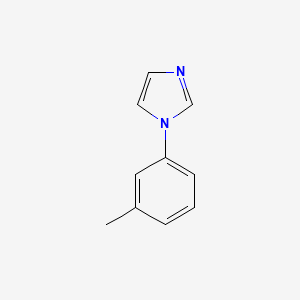
1-(m-Tolyl)imidazole
Overview
Description
1-(m-Tolyl)imidazole is a heterocyclic compound featuring an imidazole ring substituted with a methylphenyl group at the first position. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Mechanism of Action
Target of Action
1-(m-Tolyl)imidazole, like other imidazole derivatives, interacts with a variety of targets. Imidazole compounds have been found to interact with several proteins, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . These proteins play crucial roles in various biological processes, such as metabolism and oxygen transport .
Mode of Action
For instance, they can bind to the active site of an enzyme, altering its activity . They may also interact with cell membranes, leading to changes in cell permeability .
Biochemical Pathways
Imidazole compounds, including this compound, can affect various biochemical pathways. For instance, they can influence the histidine biosynthesis pathway and the de novo synthesis of purines , both of which involve imidazole moieties . The exact pathways affected by this compound and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Imidazole compounds are generally known for theirhigh solubility in water and other polar solvents . This property can influence their absorption, distribution, metabolism, and excretion (ADME), potentially enhancing their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits an enzyme, it could lead to a decrease in the production of the enzyme’s product. If it interacts with cell membranes, it could affect cell permeability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its interaction with targets and its solubility . Other factors, such as temperature and the presence of other molecules, can also affect the compound’s action.
Biochemical Analysis
Biochemical Properties
1-(m-Tolyl)imidazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are essential for the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and cytochrome P450 involves the binding of the imidazole nitrogen to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, this compound can interact with other proteins such as nitric oxide synthase and myoglobin, affecting their function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and inflammation . By inhibiting cytochrome P450 enzymes, this compound can alter the metabolism of drugs and other compounds within cells, leading to changes in cellular function . Furthermore, it can modulate cell signaling pathways by interacting with proteins such as nitric oxide synthase, which plays a role in the production of nitric oxide, a key signaling molecule .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The imidazole ring of this compound can coordinate with the heme iron of cytochrome P450 enzymes, leading to inhibition of their catalytic activity . This interaction prevents the enzyme from metabolizing its substrates, resulting in altered metabolic pathways. Additionally, this compound can inhibit nitric oxide synthase by binding to its active site, reducing the production of nitric oxide . These interactions highlight the compound’s ability to modulate enzyme activities and influence cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to the compound can lead to sustained inhibition of cytochrome P450 enzymes, resulting in persistent changes in metabolic pathways . Additionally, the degradation products of this compound may also have biological activity, further influencing cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the extensive inhibition of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve significant enzyme inhibition and subsequent biological effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. By inhibiting these enzymes, the compound can alter the metabolism of drugs, hormones, and other endogenous compounds . This inhibition can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, further modulating cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells . Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . The subcellular localization of this compound is essential for its ability to modulate enzyme activities and influence cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another approach involves the condensation of aldehydes with 1,2-diketones and ammonium acetate under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These processes often utilize catalytic methods and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(m-Tolyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles, nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(m-Tolyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific properties, such as catalysts and dyes
Comparison with Similar Compounds
- 1-Phenylimidazole
- 1-Benzylimidazole
- 1-(p-Tolyl)imidazole
Comparison: 1-(m-Tolyl)imidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-Phenylimidazole and 1-Benzylimidazole, the presence of the methyl group in this compound can enhance its lipophilicity and potentially alter its interaction with biological targets .
Properties
IUPAC Name |
1-(3-methylphenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-9-3-2-4-10(7-9)12-6-5-11-8-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONMFQGRYDVJRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334277 | |
| Record name | 1-(m-Tolyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25364-43-6 | |
| Record name | 1-(m-Tolyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25364-43-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


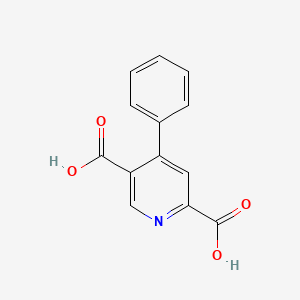

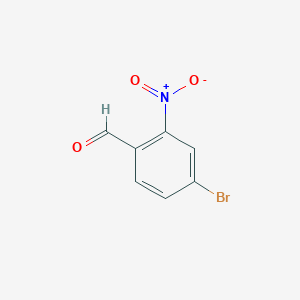

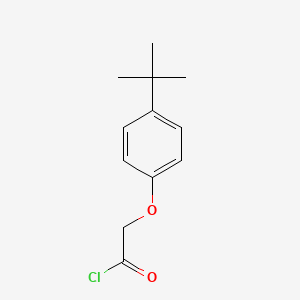
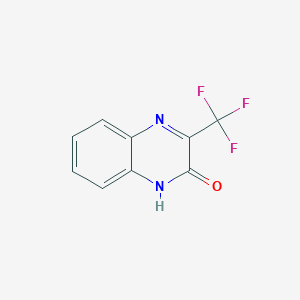
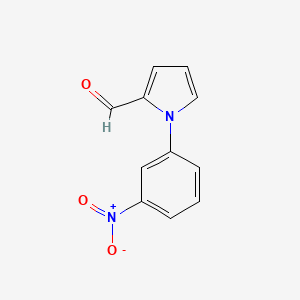

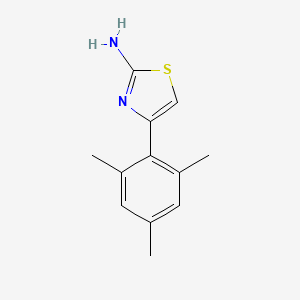
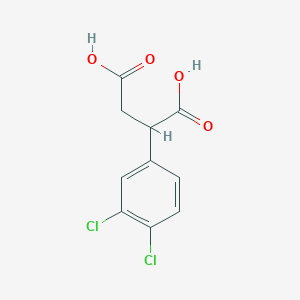
![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)
